2'-Deoxy-L-adenosine

Antiviral selectivity Mitochondrial toxicity DNA polymerase inhibition

2′-Deoxy-L-adenosine (β-L-2′-deoxyadenosine/LdA) is the mirror-image L-enantiomer of natural 2′-deoxyadenosine, offering inverted stereochemistry critical for HBV research and stabilized oligonucleotide design. Unlike the D-form, LdA is phosphorylated by human deoxycytidine kinase (dCK) with inverted enantioselectivity while resisting adenosine deaminase (ADA) degradation—conferring superior metabolic stability. This narrow-spectrum anti-hepadnavirus agent achieves up to 10⁸ genome equivalent/mL viral load reduction in vivo without human DNA polymerase inhibition or mitochondrial toxicity. Also supplied as Cladribine Impurity 2 reference standard for ANDA QC applications.

Molecular Formula C10H13N5O3
Molecular Weight 251.24 g/mol
CAS No. 3413-66-9
Cat. No. B3261283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-L-adenosine
CAS3413-66-9
Synonyms2'-deoxyadenosine
2-deoxyadenosine
deoxyadenosine
Molecular FormulaC10H13N5O3
Molecular Weight251.24 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O
InChIInChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)
InChIKeyOLXZPDWKRNYJJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2′-Deoxy-L-adenosine (CAS 3413-66-9): An Unnatural L-Configuration Nucleoside for HBV Research and Oligonucleotide Synthesis


2′-Deoxy-L-adenosine (also designated β-L-2′-deoxyadenosine or LdA) is a synthetic L-configuration nucleoside analog that is the mirror-image enantiomer of the naturally occurring 2′-deoxy-D-adenosine [1]. As a member of the β-L-2′-deoxynucleoside class, it shares the adenine base and deoxyribose sugar core with its D-enantiomer but possesses inverted stereochemistry at the sugar moiety [2]. This compound serves dual roles in scientific research: it functions as a building block (synthon) for the synthesis of modified oligodeoxyribonucleotides, and it exhibits potent and selective antiviral activity against hepadnaviruses including hepatitis B virus (HBV), duck hepatitis virus, and woodchuck hepatitis virus (WHV) [2].

Why 2′-Deoxy-L-adenosine Cannot Be Substituted with D-2′-Deoxyadenosine or Other L-Nucleoside Analogs


Substitution of 2′-deoxy-L-adenosine with its D-enantiomer (2′-deoxy-D-adenosine) or with other L-nucleoside analogs (e.g., L-2′-deoxycytidine, L-thymidine) is not functionally equivalent. The L-configuration fundamentally alters the compound's biological recognition: human deoxycytidine kinase (dCK), the enzyme responsible for the critical first phosphorylation step in cellular activation, exhibits a remarkable inversion of expected enantioselectivity, with β-L-ddA showing better substrate efficiency than its β-D-enantiomer [1]. Conversely, adenosine deaminase (ADA) is strictly enantioselective and favors only the D-enantiomers, conferring metabolic stability advantages to the L-form [1]. Furthermore, the specific adenine base of LdA distinguishes it from other L-nucleosides such as L-thymidine (telbivudine/LdT) and L-2′-deoxycytidine (LdC), each of which has distinct phosphorylation kinetics, intracellular triphosphate half-life, and resistance profiles [2]. These stereochemical and base-specific determinants of enzyme recognition, metabolic activation, and antiviral spectrum cannot be assumed interchangeable, making empirical selection based on specific evidence essential.

Quantitative Differentiation Evidence for 2′-Deoxy-L-adenosine Versus Closest Analogs


Complete Lack of Inhibition of Human DNA Polymerases α, β, and γ Versus D-Enantiomer Mitochondrial Toxicity Risk

2′-Deoxy-L-adenosine (LdA) demonstrates a critical safety differentiation through its complete lack of inhibitory activity against human DNA polymerases α, β, and γ, and its failure to compromise mitochondrial function [1]. This contrasts with the known toxicity profile of certain D-configuration nucleoside analogs, where inhibition of DNA polymerase γ (the mitochondrial DNA polymerase) is a primary mechanism underlying clinical mitochondrial toxicity and adverse effects such as peripheral neuropathy, pancreatitis, and lactic acidosis [2]. The L-configuration sterically prevents recognition by human nuclear and mitochondrial polymerases while maintaining susceptibility to phosphorylation by deoxycytidine kinase [1].

Antiviral selectivity Mitochondrial toxicity DNA polymerase inhibition

In Vivo Viral Load Reduction of up to 10⁸ Genome Equivalents/mL in Woodchuck HBV Model

In the woodchuck model of chronic HBV infection, once-daily oral administration of 2′-deoxy-L-adenosine reduced viral load by as much as 10⁸ genome equivalents per milliliter of serum, and this reduction occurred without any observed drug-related toxicity [1]. Importantly, the decline in woodchuck hepatitis virus surface antigen (WHsAg) paralleled the decrease in viral load, indicating that antiviral efficacy extends to viral protein expression [1]. This quantitative in vivo efficacy benchmark is specific to LdA and its class-related L-nucleosides (LdT, LdC) and is not transferable to D-enantiomer compounds.

In vivo efficacy HBV animal model Viral load reduction

Superior Substrate Efficiency for Human Deoxycytidine Kinase Compared to D-Enantiomers

Human deoxycytidine kinase (dCK), a key enzyme for the intracellular phosphorylation and activation of nucleoside analogs, exhibits a remarkable inversion of the expected enantioselectivity with respect to 2′-deoxyadenosine derivatives [1]. β-L-ddA and β-L-d4A demonstrate better substrate efficiencies than their corresponding β-D-enantiomers [1]. In contrast, adenosine deaminase (ADA) is strictly enantioselective and favors only the D-enantiomers, conferring metabolic stability advantages to the L-form [1]. Adenosine kinase and purine nucleoside phosphorylase have no apparent substrate properties for either the D- or L-enantiomers of these compounds [1].

Enantioselectivity Nucleoside kinase Prodrug activation

Strict Specificity for Hepadnaviruses with No Activity Against 15 Other RNA and DNA Viruses

2′-Deoxy-L-adenosine exhibits a uniquely narrow antiviral spectrum that is restricted specifically to hepadnaviruses (HBV, duck hepatitis virus, and woodchuck hepatitis virus) [1]. In contrast, broad-spectrum nucleoside analogs such as lamivudine (3TC) or entecavir may exhibit activity against HIV or other viruses in addition to HBV. LdA showed no effect on the replication of 15 other RNA and DNA viruses tested [1]. The 3′-OH group of the β-L-2′-deoxyribose moiety is identified as the structural determinant conferring this specific anti-hepadnavirus activity [1].

Antiviral spectrum HBV specificity Off-target activity

Long Intracellular Half-Life of Active Triphosphate Metabolite

2′-Deoxy-L-adenosine is efficiently converted intracellularly into its active triphosphate metabolite, which possesses a long intracellular half-life [1]. This extended retention of the active triphosphate form enables sustained inhibition of HBV replication and supports once-daily oral dosing in preclinical efficacy models [1]. While direct half-life numerical values for LdA-triphosphate specifically are not available in the identified primary literature, the extended intracellular half-life is documented as a characteristic of this class of β-L-2′-deoxynucleosides, including LdT (telbivudine) which has a reported intracellular half-life of approximately 14–15 hours for its triphosphate in human hepatocytes [2].

Intracellular pharmacokinetics Triphosphate half-life Once-daily dosing

Enzymatic Stability Advantage: Complete Lack of Adenosine Deaminase Substrate Activity

Adenosine deaminase (ADA), the enzyme responsible for deaminating adenosine and 2′-deoxyadenosine to inosine derivatives, exhibits strict enantioselectivity and strongly favors D-enantiomer substrates [1]. The β-L-enantiomers of 2′,3′-dideoxyadenosine and 2′,3′-didehydro-2′,3′-dideoxyadenosine are not substrates for ADA [1]. This contrasts sharply with D-2′-deoxyadenosine, which is rapidly deaminated by ADA to 2′-deoxyinosine [2]. The L-configuration thus confers inherent resistance to ADA-mediated metabolic inactivation.

Metabolic stability Adenosine deaminase Enantioselectivity

Validated Research and Industrial Application Scenarios for 2′-Deoxy-L-adenosine (CAS 3413-66-9)


HBV Antiviral Research: Mechanistic Studies of Hepadnavirus Replication Inhibition

Researchers investigating hepatitis B virus replication mechanisms can employ 2′-deoxy-L-adenosine as a tool compound with well-characterized, narrow-spectrum anti-hepadnavirus activity. The compound's complete lack of activity against 15 other RNA and DNA viruses ensures that observed effects are HBV-specific [1]. The documented in vivo viral load reduction of up to 10⁸ genome equivalents/mL in the woodchuck model provides a benchmark for comparative efficacy studies [1]. Additionally, the absence of human DNA polymerase inhibition and mitochondrial toxicity makes this compound suitable for long-term mechanistic studies where D-analog-associated cytotoxicity would confound results [1].

Synthesis of Nuclease-Resistant Modified Oligonucleotides for Aptamer and Antisense Applications

2′-Deoxy-L-adenosine serves as an orally active synthon for modified oligodeoxyribonucleotides [2]. Oligonucleotides incorporating L-nucleotides (mirror-image DNA or L/D-chimeric constructs) exhibit significant resistance to degradation by phosphodiesterases and enhanced stability against digestion in human serum compared to all-D-oligonucleotides [3]. This property is particularly valuable for developing therapeutic aptamers, molecular probes, and antisense oligonucleotides where nuclease susceptibility limits the utility of conventional D-configuration oligonucleotides. The L-configuration maintains base-pairing capability with complementary sequences while conferring orthogonal recognition properties that minimize off-target interactions with the stereospecific biological environment [3].

Nucleoside Kinase Substrate Specificity and Enantioselectivity Studies

2′-Deoxy-L-adenosine provides a valuable tool for investigating the substrate specificity and enantioselectivity of human nucleoside kinases. Human deoxycytidine kinase (dCK) demonstrates the unusual property of lacking enantioselectivity toward L-adenosine derivatives, accepting β-L-dA as a substrate despite its inverted stereochemistry [4]. This complete lack of enantioselectivity contrasts with the strict enantioselectivity of adenosine deaminase and adenosine kinase [5]. Researchers can use LdA to probe the structural determinants of enzyme-substrate recognition, particularly the binding pocket features that accommodate L-configuration nucleosides. Such studies inform the rational design of next-generation nucleoside analog prodrugs with optimized activation profiles.

Quality Control Reference Standard for Cladribine Impurity Analysis

2′-Deoxy-α-adenosine (CAS 3413-66-9), the α-anomer of 2′-deoxyadenosine, is formally identified as Cladribine Impurity 2 and is used as a reference standard in pharmaceutical quality control applications [6]. The compound supports analytical method development, method validation (AMV), and quality control (QC) testing for cladribine drug substance and drug product. It is supplied with full characterization data meeting regulatory guideline requirements for Abbreviated New Drug Application (ANDA) submissions and commercial production quality monitoring [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2'-Deoxy-L-adenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.